molecular formula C21H25N5O4 B1150141 PLX7486

PLX7486

Cat. No.: B1150141
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7486 is an orally bioavailable small-molecule dual inhibitor targeting tropomyosin receptor kinases (TrkA/B/C) and colony-stimulating factor 1 receptor (CSF1R/Fms). Developed by Plexxikon (a Daiichi Sankyo subsidiary), it is designed to disrupt tumor cell survival and immunosuppressive myeloid cell recruitment in the tumor microenvironment (TME) .

Properties

Molecular Formula

C21H25N5O4

Appearance

Solid powder

Synonyms

PLX7486;  PLX-7486;  PLX 7486.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

  • Trk Inhibition : Blocks Trk-mediated signaling (Akt and MAPK pathways), critical for tumor cell proliferation, survival, and nerve invasion .
  • CSF1R Inhibition : Suppresses tumor-associated macrophage (TAM) infiltration by inhibiting CSF1/CSF1R signaling, thereby enhancing antitumor immune responses .

Clinical Development

PLX7486 is in Phase I/Ib trials (NCT01804530) for advanced solid tumors, including pancreatic cancer, NTRK fusion-positive cancers, and tenosynovial giant cell tumors. It is tested as a monotherapy and in combination with chemotherapy (gemcitabine, paclitaxel) or immune checkpoint inhibitors (anti-CTLA-4, anti-PD-1) .

Preclinical Data

  • Cytotoxic Effects : IC50 of 5–8 μM against murine cancer cell lines (e.g., MC38, B16F10) and <1 μM against macrophages (RAW264.7, bone marrow-derived) .
  • Synergy with Immunotherapy: Combined with anti-PD-1 or anti-CTLA-4, it reduces tumor growth and immune suppression in murine models .

Comparison with Similar Compounds

This compound belongs to two drug classes: Trk inhibitors and CSF1R inhibitors . Below is a comparative analysis with key competitors:

Table 1: this compound vs. CSF1R Inhibitors

Compound Targets Indications Development Stage Key Features References
This compound CSF1R, TrkA/B/C Solid tumors, TSGCT Phase I/Ib Dual inhibition; oral; synergy with immunotherapy
Pexidartinib (PLX3397) CSF1R, c-KIT, FLT3 TSGCT (FDA-approved), gliomas Phase III/Approved Broad kinase inhibition; hepatotoxicity risk
BLZ945 CSF1R Solid tumors, glioblastoma Phase II Selective CSF1R inhibition; reprograms TAMs
ARRY-382 CSF1R Advanced solid tumors Phase I Orally active; combats immunosuppressive TME

Table 2: this compound vs. Trk Inhibitors

Compound Targets Indications Development Stage Key Features References
This compound TrkA/B/C, CSF1R NTRK fusion cancers, solid tumors Phase I/Ib Dual-target; enhances T-cell responses
Larotrectinib TrkA/B/C NTRK fusion cancers (FDA-approved) Approved High selectivity for Trk; rapid resistance
Entrectinib TrkA/B/C, ROS1, ALK NTRK/ROS1/ALK+ cancers (FDA-approved) Approved CNS penetration; multi-kinase activity
Cabozantinib Trk, MET, VEGFR2 Thyroid, renal cancers Approved Multikinase inhibitor; off-target toxicity

Key Differentiators of this compound

Dual-Target Strategy: Unlike single-target inhibitors (e.g., larotrectinib for Trk, pexidartinib for CSF1R), this compound simultaneously blocks Trk and CSF1R, addressing both tumor cell survival and immunosuppressive TAMs .

Broad Applicability : Targets both NTRK fusion-driven cancers and CSF1R-dependent malignancies (e.g., pancreatic cancer, TSGCT) .

Challenges and Limitations

  • Toxicity Profile : CSF1R inhibitors like pexidartinib carry risks of hepatotoxicity and myelosuppression; this compound’s safety in humans remains under evaluation .
  • Resistance Mechanisms : Trk inhibitors face acquired resistance (e.g., NTRK mutations), necessitating combination therapies .

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